Clinical Efficacy in GAD: 60 mg/day Deramciclane Achieves Statistical Significance vs. Placebo
In a Phase II, double-blind, placebo-controlled trial (n=208), deramciclane at 60 mg/day (in two divided doses) demonstrated statistically significant improvement on the Hamilton Anxiety Rating Scale (HAM-A) total score compared to placebo after 8 weeks of treatment (p=0.024) [1]. The 30 mg/day dose showed a clear trend toward significance (p=0.059) [1]. On the HAM-A psychic anxiety factor, both 30 mg/day and 60 mg/day treatment groups showed significant improvements compared to placebo (p<0.05) [1]. In contrast, subsequent Phase III studies failed to replicate this efficacy, with combined results from three Phase III trials conducted in Europe and the US showing no statistically significant efficacy [2].
| Evidence Dimension | Clinical Efficacy (HAM-A total score change at 8 weeks) |
|---|---|
| Target Compound Data | Deramciclane 60 mg/day: p=0.024 vs. placebo |
| Comparator Or Baseline | Placebo; Deramciclane 30 mg/day: p=0.059 vs. placebo |
| Quantified Difference | Statistically significant reduction in HAM-A score for 60 mg/day dose |
| Conditions | 8-week, double-blind, placebo-controlled, parallel-group study in adult GAD patients (DSM-IV criteria); HAM-A baseline ≥18 |
Why This Matters
This provides the primary clinical evidence for the therapeutic potential of deramciclane, establishing an effective dose range (60 mg/day) for research applications, though Phase III results indicate efficacy limitations that must inform experimental design.
- [1] Naukkarinen H, Raassina R, Penttinen J, et al. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study. Eur Neuropsychopharmacol. 2005;15(6):617-623. View Source
- [2] Orion Pharma. Orion discontinues deramciclane studies in GAD due to lack of efficacy in Phase 3. Stock Release. 2003. View Source
